3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione 3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15153304
InChI: InChI=1S/C26H22N2O4/c1-17-6-5-7-19(14-17)16-27-23-21-8-3-4-9-22(21)32-24(23)25(29)28(26(27)30)15-18-10-12-20(31-2)13-11-18/h3-14H,15-16H2,1-2H3
SMILES:
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol

3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15153304

Molecular Formula: C26H22N2O4

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
IUPAC Name 3-[(4-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C26H22N2O4/c1-17-6-5-7-19(14-17)16-27-23-21-8-3-4-9-22(21)32-24(23)25(29)28(26(27)30)15-18-10-12-20(31-2)13-11-18/h3-14H,15-16H2,1-2H3
Standard InChI Key MXNUDYAHRXGKML-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53

Introduction

3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structural features, which include a fused benzofuro-pyrimidine core and the presence of methoxy and methyl groups. These structural elements contribute to its potential biological activities and applications in medicinal chemistry and materials science.

Synthesis

The synthesis of 3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions. A common synthetic route includes the aza-Wittig reaction, where functionalized iminophosphoranes react with carbon disulfide. This is followed by further reactions with alkyl halides or halogenated aliphatic esters to introduce the desired substituents.

Key Steps in Synthesis

  • Aza-Wittig Reaction: This step involves the reaction of iminophosphoranes with carbon disulfide to form key intermediates.

  • Alkylation: Introduction of the 4-methoxybenzyl and 3-methylbenzyl groups through alkylation reactions.

  • Purification: Techniques like chromatography are used to ensure high purity of the final product.

Biological Activities and Applications

The biological activities of 3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione are not fully characterized, but its structural features suggest potential interactions with biological targets such as enzymes or receptors. The presence of methoxy and methyl groups may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.

Potential Therapeutic Applications

  • Medicinal Chemistry: The compound's unique structure makes it a candidate for further study in medicinal chemistry, particularly in the development of therapeutic agents.

  • Materials Science: Its chemical properties also suggest potential applications in materials science.

Data Table: Comparative Analysis of Benzofuro[3,2-d]pyrimidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight
Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione62208-68-8C10H6N2O3202.16600
3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione923185-84-6Not explicitly providedApproximately 387.4
3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione895792-53-7C16H9FN2O3296.25

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